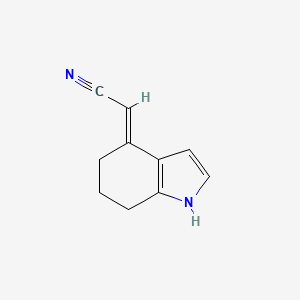
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile
Overview
Description
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile typically involves the condensation of an appropriate indole derivative with an acetonitrile derivative under specific reaction conditions. Common methods may include:
Aldol Condensation: Using base catalysts to promote the reaction between the indole derivative and acetonitrile.
Dehydration Reactions: Employing dehydrating agents to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalyst Optimization: Using efficient catalysts to increase yield and reduce reaction time.
Process Engineering: Developing continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the nitrile group to amines using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Indole oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Modulating receptor activity to elicit a cellular response.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Another indole derivative with a nitrile group.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Indole-3-acetic acid: An indole derivative with a carboxylic acid group.
Uniqueness
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other indole derivatives
Properties
IUPAC Name |
(2E)-2-(1,5,6,7-tetrahydroindol-4-ylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h4-5,7,12H,1-3H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCONVSRRGRJIS-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C2=C(C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C#N)/C2=C(C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


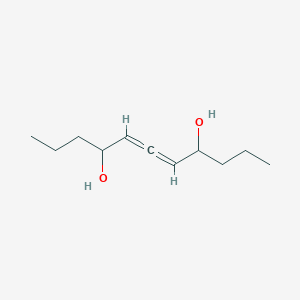
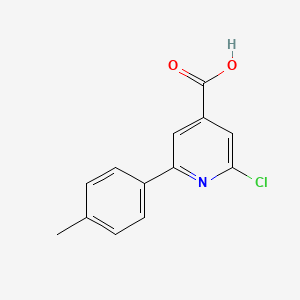
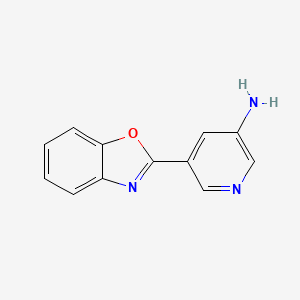
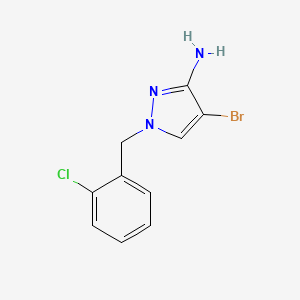
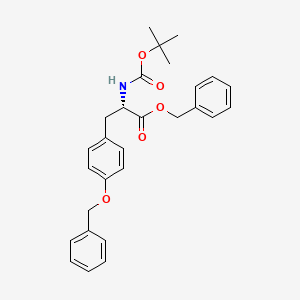
![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)
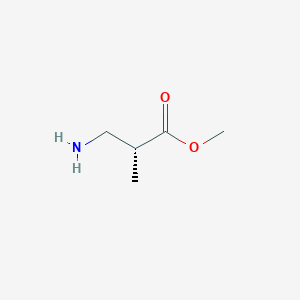

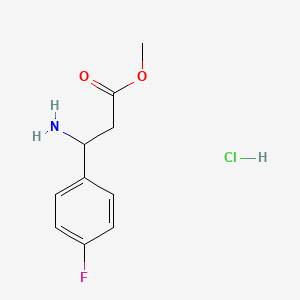
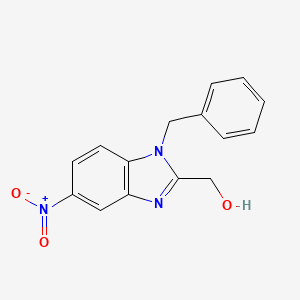
![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
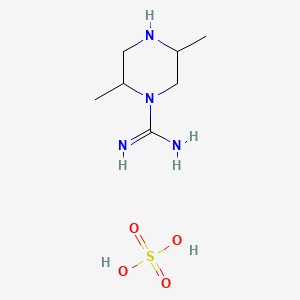
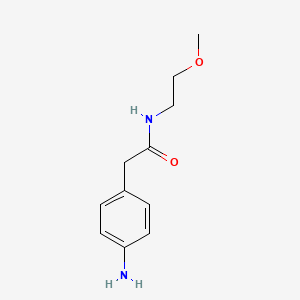
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
